(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
“5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, ethoxy, benzoyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield a hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural complexity and the presence of bioactive functional groups. Research may focus on its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-ethoxy-4-hydroxyphenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-methoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(3-ethoxy-4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and their positions on the molecular structure. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H24N2O7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N2O7/c1-4-32-17-9-6-15(7-10-17)23(29)21-22(16-8-11-18(28)19(13-16)33-5-2)27(25(31)24(21)30)20-12-14(3)34-26-20/h6-13,22,28-29H,4-5H2,1-3H3/b23-21+ |
InChI Key |
BQFGPGVIETZJNH-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)O)OCC)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)O)OCC)O |
Origin of Product |
United States |
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